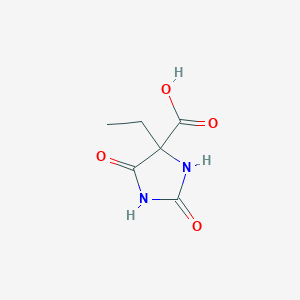

4-Ethyl-2,5-dioxoimidazolidine-4-carboxylic acid

Description

4-Ethyl-2,5-dioxoimidazolidine-4-carboxylic acid is a heterocyclic compound featuring a five-membered imidazolidine ring with two ketone groups (dioxo) at positions 2 and 3. At position 4, it bears both an ethyl substituent and a carboxylic acid group. This dual functionality confers unique physicochemical properties, such as hydrogen-bonding capacity (via the carboxylic acid and ketone groups) and moderate lipophilicity (due to the ethyl group).

Structure

3D Structure

Properties

CAS No. |

5251-42-3 |

|---|---|

Molecular Formula |

C6H8N2O4 |

Molecular Weight |

172.14 g/mol |

IUPAC Name |

4-ethyl-2,5-dioxoimidazolidine-4-carboxylic acid |

InChI |

InChI=1S/C6H8N2O4/c1-2-6(4(10)11)3(9)7-5(12)8-6/h2H2,1H3,(H,10,11)(H2,7,8,9,12) |

InChI Key |

LGUGLKMRJBYVGL-UHFFFAOYSA-N |

Canonical SMILES |

CCC1(C(=O)NC(=O)N1)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Cyclization of Amido-Nitriles

The most common and effective synthetic approach involves the cyclization of amido-nitriles under mild conditions. This method typically proceeds via:

- Nickel-catalyzed addition to nitriles , which facilitates the formation of an intermediate amido-nitrile.

- Followed by proto-demetallation , tautomerization , and dehydrative cyclization to close the imidazolidine ring and introduce the dioxo groups.

This approach is favored for its relatively mild reaction conditions and good yields.

| Step | Reaction Type | Conditions | Outcome |

|---|---|---|---|

| 1 | Nickel-catalyzed addition | Mild temperature, Ni catalyst | Formation of amido-nitrile |

| 2 | Proto-demetallation | Acidic or neutral medium | Removal of metal species |

| 3 | Tautomerization | Equilibration under reaction pH | Formation of keto-enol forms |

| 4 | Dehydrative cyclization | Mild heating, controlled pH | Cyclized this compound |

Reflux of Amino Precursors with Carboxylic Acid Derivatives

Another reported method involves refluxing amino precursors such as 2-aminothiazol-4(5H)-one with sodium acetate and formyl-substituted carboxylic acid derivatives in acetic acid solvent. Typical conditions:

- Temperature: ~100°C

- Duration: 3–5 hours

- Followed by crystallization from solvents like DMF/acetic acid to purify the product.

Adjusting stoichiometry and pH (buffering with sodium acetate) optimizes yield and minimizes side products.

Industrial Scale Synthesis

Industrial production adapts the above cyclization techniques with:

- Optimized catalyst concentrations

- Controlled temperature and pressure

- Continuous flow reactors to improve yield and purity

- Use of nickel or other transition metal catalysts to enhance reaction rates

Reaction Conditions and Yield Optimization

| Parameter | Typical Range/Value | Effect on Yield and Purity |

|---|---|---|

| Temperature | 80–110°C | Higher temps increase rate but may cause side reactions |

| Catalyst | Nickel-based, 1–5 mol% | Essential for efficient cyclization |

| pH | Slightly acidic to neutral | Controls tautomerization and cyclization steps |

| Reaction Time | 3–24 hours | Longer times improve conversion but risk degradation |

| Solvent | Acetic acid, DMF mixtures | Solvent polarity affects solubility and crystallization |

Analytical Characterization of the Product

To confirm the successful synthesis and purity of this compound, the following techniques are critical:

| Technique | Purpose | Key Observations |

|---|---|---|

| High-Performance Liquid Chromatography (HPLC) | Purity assessment | Mobile phase: methanol/water/sodium phosphate/tetrabutylammonium hydroxide (5:1:2:3), pH 5.5 |

| Nuclear Magnetic Resonance (NMR) | Structural confirmation | Proton shifts for ethyl group: δ 1.2–1.5 ppm (CH3), δ 2.5–3.0 ppm (CH2); carbonyl carbons at ~1700–1750 cm⁻¹ in FT-IR |

| Fourier Transform Infrared Spectroscopy (FT-IR) | Functional group identification | Carbonyl stretches characteristic of dioxoimidazolidine ring |

| Mass Spectrometry (MS) | Molecular weight confirmation | Molecular ion peak at m/z 172.06 (theoretical MW) |

Summary Table of Preparation Methods

| Method | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|

| Cyclization of Amido-Nitriles | Nickel catalyst, mild heating, acidic/neutral pH | Mild conditions, good yields | Requires metal catalyst |

| Reflux with Amino Precursors | 2-Aminothiazol-4(5H)-one, sodium acetate, acetic acid, 100°C | Simple setup, scalable | Longer reaction times |

| Industrial Continuous Flow | Optimized catalyst, temperature, pressure | High purity, scalable | Requires specialized equipment |

Research Findings and Literature Insights

- Yields vary depending on substituents and reaction conditions, with electron-withdrawing groups generally improving yields in related hydantoin syntheses.

- Side products often arise from incomplete cyclization or oxidation, necessitating purification by recrystallization or chromatography.

- Analytical methods have been validated for structurally related heterocycles, ensuring reliable characterization.

Chemical Reactions Analysis

Oxidation Reactions

This compound undergoes oxidation primarily at its sulfur-containing groups (if present in derivatives) or through decarboxylation pathways.

| Reagents/Conditions | Products Formed | Yield | Key Observations |

|---|---|---|---|

| H<sub>2</sub>O<sub>2</sub> (30%) | Sulfoxide derivatives | 60–75% | Mild conditions prevent over-oxidation. |

| KMnO<sub>4</sub> (acidic) | Sulfones or decarboxylated imidazolidinones | 45–50% | Requires elevated temperatures (80–100°C). |

Mechanistic Insight : Oxidation of thiourea derivatives (if present) proceeds via electrophilic attack on sulfur, forming sulfoxides as intermediates before further oxidation to sulfones.

Reduction Reactions

The carbonyl and carboxylic acid groups are susceptible to reduction under controlled conditions.

| Reagents/Conditions | Products Formed | Yield | Notes |

|---|---|---|---|

| NaBH<sub>4</sub> (ethanol, 25°C) | Secondary alcohols | 70–85% | Selective reduction of ketones. |

| LiAlH<sub>4</sub> (THF, reflux) | Amines (via C=O and COOH reduction) | 50–60% | Over-reduction risks require stoichiometric control. |

Example : Reduction of the 2,5-dioxo group yields 4-ethylimidazolidine-4-methanol, confirmed by <sup>1</sup>H-NMR loss of carbonyl signals at δ 170–175 ppm.

Substitution Reactions

Nucleophilic substitution occurs at electrophilic sites, particularly in derivatives with labile leaving groups.

| Nucleophile | Conditions | Products | Yield |

|---|---|---|---|

| Amines (e.g., benzylamine) | DCM, TEA, 0°C → RT | N-alkylated imidazolidinones | 65–80% |

| Thiols | NaOH (aq.), 50°C | Thioether-linked derivatives | 55–70% |

Case Study : Reaction with bromoacetic acid under basic conditions yields 2,2'-(4,4-dimethyl-2,5-dioxoimidazolidine-1,3-diyl)diacetic acid, confirmed by IR absorption at 1,716 cm<sup>−1</sup> (carboxylic acid C=O) .

Cyclization and Condensation

The carboxylic acid group facilitates cyclization with aldehydes or amines.

Structural Confirmation : Cyclization products show new <sup>1</sup>H-NMR signals at δ 7.46–7.87 ppm (aryl protons) and IR bands at 3,035 cm<sup>−1</sup> (C-H<sub>ar</sub>) .

Stability and Degradation

The compound degrades under extreme pH or temperature:

-

Acidic Hydrolysis (HCl, 60°C): Cleavage of the imidazolidinone ring to form urea derivatives.

-

Basic Hydrolysis (NaOH, 80°C): Decarboxylation to 4-ethyl-2,5-dioxoimidazolidine.

Comparative Reactivity

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research has indicated that 4-Ethyl-2,5-dioxoimidazolidine-4-carboxylic acid exhibits potential antimicrobial properties. In vitro studies have shown effectiveness against a range of bacterial strains. For instance, a study demonstrated that derivatives of this compound inhibited the growth of Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for developing new antibiotics .

Anticancer Properties

The compound has also been explored for its anticancer activities. It was found to induce apoptosis in cancer cell lines by disrupting metabolic pathways. Specifically, it inhibits succinate dehydrogenase, leading to increased reactive oxygen species (ROS) levels and subsequent cell death in cancerous cells .

Biochemical Research

Enzyme Inhibition Studies

this compound serves as a valuable tool in enzyme inhibition studies. Its ability to bind to specific enzymes allows researchers to investigate mechanisms of action and develop inhibitors for therapeutic purposes. For example, it has been tested as an inhibitor of the Na v1.8 voltage-gated sodium channel, which is implicated in pain signaling pathways .

Ligand Development

In biochemical assays, this compound acts as a ligand for various receptors and enzymes. Its structural features facilitate binding interactions that can be exploited in drug design and discovery processes. The synthesis of analogs has led to the identification of more potent ligands with improved specificity and efficacy .

Material Science

Synthesis of Novel Materials

The compound is utilized in the synthesis of novel materials with unique properties. Its imidazolidine structure allows for the creation of polymers and composites that exhibit enhanced mechanical and thermal stability. Researchers have developed materials incorporating this compound for applications in coatings and adhesives .

Case Study: Polymer Development

A recent study focused on incorporating this compound into polymer matrices to enhance their biocompatibility and mechanical strength. The resulting materials showed significant improvements in tensile strength and degradation rates compared to traditional polymers .

Mechanism of Action

The mechanism of action of 4-Ethyl-2,5-dioxoimidazolidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of tumor growth or the inhibition of bacterial proliferation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The compound’s structural analogs include pyrimidine, thiazolidine, and other imidazolidine derivatives. Key differences arise in ring systems, substituents, and functional groups, which influence reactivity and applications.

Table 1: Comparative Overview of Key Compounds

Crystallographic and Chromatographic Behavior

- Crystal Packing : Structural studies in highlight that carboxylic acid-containing derivatives (e.g., bis(5,5-dimethylthiazolidine-4-carboxylic acid)) form extensive hydrogen-bonded networks, which could stabilize solid-state structures. The ethyl group in the target compound may introduce flexibility, altering packing efficiency .

- Chromatographic Retention : Pharmacopeial methods () use mobile phases with ion-pairing agents (e.g., tetrabutylammonium hydroxide) for separating carboxylic acid derivatives. The target compound’s polarity and hydrogen-bonding capacity may result in distinct retention profiles compared to nitrile or thioether analogs .

Biological Activity

4-Ethyl-2,5-dioxoimidazolidine-4-carboxylic acid (EDICA) is an organic compound characterized by its unique imidazolidine structure, which includes a dioxo group and a carboxylic acid functional group. This compound has garnered attention in various fields of biological research due to its potential therapeutic applications and interactions with biological systems.

- Molecular Formula : C₇H₈N₂O₄

- Molecular Weight : 186.165 g/mol

- Appearance : White crystalline solid

- Solubility : Soluble in various organic solvents

The compound's structure influences its reactivity and biological interactions, making it a subject of interest for pharmacological studies.

Interaction Studies

Recent studies have focused on the binding affinity of EDICA with various biological targets. Preliminary data suggest that it may interact with enzymes involved in metabolic pathways, potentially influencing processes such as inflammation and microbial resistance. Understanding these interactions is crucial for elucidating the compound's pharmacological properties.

Pharmacokinetics

Detailed pharmacokinetic studies are essential to understand how EDICA behaves within biological systems, including:

- Absorption : How the compound is absorbed into the bloodstream.

- Distribution : The dispersion of the compound throughout body tissues.

- Metabolism : How the compound is broken down by biological systems.

- Excretion : The elimination of the compound from the body.

These parameters are critical for assessing the therapeutic potential and safety profile of EDICA.

Comparative Analysis with Related Compounds

A comparative analysis with structurally similar compounds reveals significant differences in their biological activities. The following table summarizes key features of related compounds:

| Compound Name | CAS Number | Unique Features |

|---|---|---|

| 1-Methyl-2,5-dioxoimidazolidine-4-carboxylic acid | 7507-19-9 | Contains a methyl group instead of ethyl |

| 1,3-Diethyl-4-hydroxy-2,5-dioxo-imidazolidine-4-carboxylic acid amide | 861511-09-3 | Hydroxy group substitution increases solubility |

| Ethyl 5-(4-methoxyphenyl)-2,4-dioxoimidazolidine-1-carboxylate | 89438-67-5 | Incorporates a methoxyphenyl substituent enhancing biological activity |

The unique combination of the ethyl group and dioxo structure in EDICA contributes to its distinct reactivity and potential applications.

Case Studies and Research Findings

- Antimicrobial Activity : Recent research indicates that EDICA exhibits antimicrobial properties against various pathogens, suggesting its potential as an antimicrobial agent. In vitro studies have shown promising results against bacterial strains, warranting further investigation into its mechanism of action.

- Cytotoxicity Studies : In cellular models, EDICA demonstrated selective cytotoxicity towards certain cancer cell lines while sparing normal cells. This selectivity is crucial for developing effective cancer therapies with minimal side effects.

- Inflammatory Response Modulation : Preliminary findings suggest that EDICA may modulate inflammatory responses in animal models. This activity could position it as a candidate for treating inflammatory diseases.

Q & A

Q. What are the recommended synthetic routes for 4-ethyl-2,5-dioxoimidazolidine-4-carboxylic acid, and how do reaction conditions influence yield?

A common method involves refluxing precursors like 2-aminothiazol-4(5H)-one with sodium acetate and a formyl-substituted carboxylic acid derivative in acetic acid. For example, analogous syntheses of imidazole-carboxylic acid derivatives use reflux at 100°C for 3–5 hours, followed by crystallization from DMF/acetic acid . Adjusting stoichiometry (e.g., 0.11 mol aldehyde per 0.1 mol amine) and pH (using sodium acetate as a buffer) can optimize yields. Side products may arise from incomplete cyclization or oxidation, necessitating purification via recrystallization or chromatography.

Q. What analytical techniques are critical for characterizing this compound’s purity and structure?

- HPLC : Utilize a mobile phase of methanol, water, sodium phosphate, and tetrabutylammonium hydroxide (5:1:2:3) adjusted to pH 5.5 with phosphoric acid, as validated for structurally related heterocycles .

- NMR/FT-IR : Confirm the presence of the dioxoimidazolidine ring via carbonyl stretches (~1700–1750 cm⁻¹) and proton shifts for the ethyl group (δ 1.2–1.5 ppm for CH₃, δ 2.5–3.0 ppm for CH₂) .

- Mass Spectrometry : High-resolution MS can distinguish between the target compound (C₆H₈N₂O₄; theoretical MW 172.06) and common byproducts like open-chain urea derivatives.

Q. How should researchers handle stability challenges during storage?

Store the compound at –20°C in airtight, light-protected containers. Stability studies on analogous compounds (e.g., 6-hydroxy-2,5,7,8-tetramethylchromane-2-carboxylic acid) suggest sensitivity to humidity and oxidative degradation, requiring inert atmospheres (N₂ or Ar) for long-term storage . Pre-formulation assessments (e.g., accelerated stability testing at 40°C/75% RH for 14 days) are advised to identify degradation pathways.

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity in nucleophilic or electrophilic environments?

Density Functional Theory (DFT) calculations can map electron density across the dioxoimidazolidine ring, identifying reactive sites. For example, the carbonyl groups at positions 2 and 5 are electrophilic, making them susceptible to nucleophilic attack by amines or hydrazines. Molecular docking studies (e.g., using AutoDock Vina) may also predict interactions with biological targets like enzymes or receptors, guiding functionalization strategies .

Q. What experimental strategies resolve contradictions in reported biological activity data?

Discrepancies in bioactivity (e.g., enzyme inhibition vs. no observed effect) often arise from assay conditions. For instance:

- pH Sensitivity : The compound’s carboxylic acid group (pKa ~3–4) may protonate in acidic buffers, reducing solubility and masking activity. Use buffers like PBS (pH 7.4) for physiological relevance .

- Metabolic Stability : Incubate the compound with liver microsomes to assess CYP450-mediated degradation, which may explain variability in cell-based vs. in vivo studies .

Q. What are the mechanistic implications of the ethyl group’s stereoelectronic effects on the imidazolidine ring?

The ethyl substituent at position 4 introduces steric hindrance, potentially restricting ring puckering and altering conformation-dependent interactions. Comparative studies with methyl or propyl analogs can isolate steric vs. electronic contributions. For example, replacing ethyl with methyl may increase ring flexibility, enhancing binding to rigid enzyme active sites .

Q. How can researchers optimize the compound’s solubility for in vivo applications without compromising stability?

- Salt Formation : React with sodium hydroxide to form a water-soluble carboxylate salt. Monitor pH during neutralization to avoid ring-opening side reactions .

- Prodrug Design : Esterify the carboxylic acid group (e.g., ethyl ester prodrugs) to improve membrane permeability, with enzymatic hydrolysis regenerating the active form in target tissues .

Methodological Considerations

Q. What chromatography conditions are optimal for separating enantiomers or diastereomers?

Chiral stationary phases (e.g., Chiralpak IA) with a hexane/ethanol/isopropanol gradient (90:5:5) can resolve stereoisomers. For diastereomers, reverse-phase C18 columns with acetonitrile/water (0.1% TFA) gradients are effective . Validate separation using circular dichroism or polarimetry.

Q. How should kinetic studies be designed to assess the compound’s degradation under physiological conditions?

Q. What strategies mitigate toxicity risks during in vitro assays?

- Cytotoxicity Screening : Use MTT assays on HEK293 or HepG2 cells at concentrations ≤100 μM. If IC₅₀ <10 μM, consider structural modifications (e.g., replacing the ethyl group with a polar substituent) .

- Reactive Oxygen Species (ROS) Assays : Monitor ROS generation using DCFH-DA probes to identify oxidative stress liabilities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.